molecular formula C18H16ClN3O4S2 B6483078 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide CAS No. 922099-82-9

2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B6483078
CAS No.: 922099-82-9
M. Wt: 437.9 g/mol
InChI Key: MNOVBZIMWJKEJS-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 4-chlorobenzenesulfonamido group at position 2 and an acetamide side chain linked to a 3-methoxyphenyl group at position 2. Its molecular formula is C₁₉H₁₆ClN₃O₄S₂, with a molecular weight of 332.79 g/mol and a CAS registry number of 929839-22-5 . Structural analogs often vary in substituents on the thiazole or aryl groups, leading to divergent physicochemical and biological properties.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-26-15-4-2-3-13(9-15)20-17(23)10-14-11-27-18(21-14)22-28(24,25)16-7-5-12(19)6-8-16/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOVBZIMWJKEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its potential therapeutic effects includes investigations into its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide (Compound 18)

  • Key Features : Replaces the sulfonamido group with a quinazolin-4-one ring.
  • Molecular Weight: Not explicitly stated but likely higher due to the quinazolinone moiety.
  • Activity : Acts as a glucokinase activator (72% yield, melting point 223–225°C) .
  • However, the lack of a sulfonamido group may reduce polar interactions compared to the target compound.

2-(2-Carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide (ZINC C13637710)

  • Key Features : Contains a carbamimidamido group and a dihydrothiazole ring.
  • Activity : Targets chemokine-G protein interactions .
  • The absence of a sulfonamido group limits its ability to mimic penicillin-like structures .

Mirabegron (MBG)

  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide.
  • Molecular Weight : 396.51 g/mol .
  • Activity : Potent β3-adrenergic receptor agonist used for overactive bladder therapy.
  • Differences: The hydroxy-phenylethylamino side chain enhances receptor specificity but introduces steric bulk, reducing metabolic stability compared to the target compound’s compact sulfonamido group.

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Key Features : Simpler structure with a dichlorophenyl group and unsubstituted thiazole.
  • Crystallography : The dichlorophenyl ring is twisted by 61.8° relative to the thiazole, influencing packing and solubility .
  • Differences : Lacks the methoxyphenyl and sulfonamido groups, resulting in lower molecular weight (285.16 g/mol ) and reduced hydrogen-bonding capacity.

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Thiazole Modifications: Quinazolinone (Compound 18) or dihydrothiazole (ZINC C13637710) substitutions alter aromaticity and electron distribution, affecting binding to targets like glucokinase or chemokine receptors.

Physicochemical Properties

Property Target Compound Compound 18 ZINC C13637710 MBG
Molecular Weight 332.79 ~400 (estimated) ~350 (estimated) 396.51
Hydrogen Bond Donors 3 2 4 4
LogP (Predicted) ~3.5 ~2.8 ~1.9 ~2.1
Key Functional Groups Sulfonamido, methoxyphenyl Quinazolinone, methoxyphenyl Carbamimidamido, dihydrothiazole Amino, hydroxy-phenylethylamino

Research Implications

  • Optimization : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) could enhance metabolic stability, while replacing the methoxyphenyl with polar groups might improve solubility.
  • Comparative Limitations : Lack of explicit biological data for the target compound necessitates further in vitro testing to validate hypothesized activities (e.g., enzyme inhibition or receptor modulation).

Biological Activity

The compound 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-bacterial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN3O2SC_{15}H_{14}ClN_{3}O_{2}S with a molecular weight of approximately 327.8 g/mol. The structural features include a thiazole ring, a chlorobenzenesulfonamide moiety, and a methoxyphenyl group.

PropertyValue
Molecular FormulaC₁₅H₁₄ClN₃O₂S
Molecular Weight327.8 g/mol
IUPAC NameThis compound
InChI KeyPEFNYDADEQZYQG-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

The compound exhibits significant inhibition of carbonic anhydrase (CA) enzymes, particularly CA IX, which is often overexpressed in various cancers. The IC50 values for CA IX inhibition range from 10.93 to 25.06 nM , indicating strong selectivity over CA II (IC50: 1.55–3.92 μM) .

2. Induction of Apoptosis

In vitro studies have demonstrated that the compound can induce apoptosis in MDA-MB-231 breast cancer cells , increasing annexin V-FITC positivity by 22-fold compared to control groups . This suggests a potential role in cancer therapy by promoting programmed cell death in malignant cells.

3. Antibacterial Activity

The compound has shown promising antibacterial properties against Staphylococcus aureus , achieving inhibition rates up to 80.69% at a concentration of 50 µg/mL . This highlights its potential as an antimicrobial agent.

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of this compound across various models:

  • Anticancer Activity : In a screening conducted by the National Cancer Institute (NCI), the compound was assessed against a panel of approximately sixty cancer cell lines representing different cancers, including leukemia, melanoma, and breast cancer. While it exhibited some activity, it was noted that only specific cancer lines showed sensitivity at higher concentrations .
  • Pharmacokinetics : Similar benzothiazole derivatives have demonstrated favorable pharmacokinetic profiles, suggesting that this compound may also possess suitable absorption and distribution characteristics for therapeutic use .

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